molecular formula C10H19O4P B14211428 Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate CAS No. 775344-96-2

Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate

Cat. No.: B14211428
CAS No.: 775344-96-2
M. Wt: 234.23 g/mol
InChI Key: WZWZXJCTHHKMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl chain, which is further substituted with a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, followed by subsequent reactions to introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters with different oxidation states.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those involving phosphonate esters.

    Industry: The compound is used in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that catalyze phosphate ester hydrolysis. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A precursor in the synthesis of Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate.

    Dimethyl phosphite: Similar in structure but with methyl groups instead of ethyl groups.

    Triethyl phosphite: Contains three ethyl groups attached to the phosphorus atom.

Uniqueness

This compound is unique due to the presence of both prop-1-en-1-yl and prop-2-en-1-yl groups, which provide distinct reactivity and potential applications compared to other phosphonates. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.

Properties

CAS No.

775344-96-2

Molecular Formula

C10H19O4P

Molecular Weight

234.23 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-prop-2-enoxyprop-1-ene

InChI

InChI=1S/C10H19O4P/c1-5-9-12-10(6-2)15(11,13-7-3)14-8-4/h5-6H,1,7-9H2,2-4H3

InChI Key

WZWZXJCTHHKMTQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CC)OCC=C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.